![molecular formula C11H17N5O B14688458 3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide CAS No. 34153-48-5](/img/structure/B14688458.png)
3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide is an organic compound that features a diazenyl group attached to a phenyl ring, which is further connected to a propanehydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide typically involves the diazotization of 4-dimethylaminobenzenediazonium chloride followed by coupling with a suitable hydrazide derivative. The reaction conditions often require maintaining a low temperature to stabilize the diazonium intermediate and ensure a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where precise control of temperature and pH is crucial. The use of continuous flow reactors can enhance the efficiency and safety of the synthesis process, allowing for the production of significant quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its diazenyl group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide involves its interaction with molecular targets through its diazenyl group. This interaction can lead to the formation of reactive intermediates that can modify biological molecules, thereby exerting its effects. The compound may also interfere with specific biochemical pathways, contributing to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminobenzenediazonium chloride: A precursor in the synthesis of 3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide.
Azo compounds: Structurally related compounds with similar diazenyl groups.
Hydrazides: Compounds containing the hydrazide functional group.
Uniqueness
This compound is unique due to its combination of a diazenyl group and a propanehydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
34153-48-5 |
|---|---|
Fórmula molecular |
C11H17N5O |
Peso molecular |
235.29 g/mol |
Nombre IUPAC |
3-[4-(dimethylaminodiazenyl)phenyl]propanehydrazide |
InChI |
InChI=1S/C11H17N5O/c1-16(2)15-14-10-6-3-9(4-7-10)5-8-11(17)13-12/h3-4,6-7H,5,8,12H2,1-2H3,(H,13,17) |
Clave InChI |
AKLKEGQXAAMJQY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N=NC1=CC=C(C=C1)CCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide](/img/structure/B14688375.png)

![Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate](/img/structure/B14688397.png)
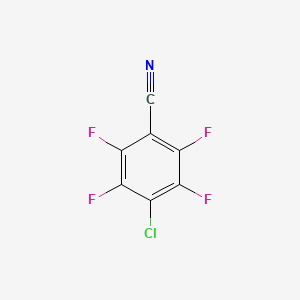
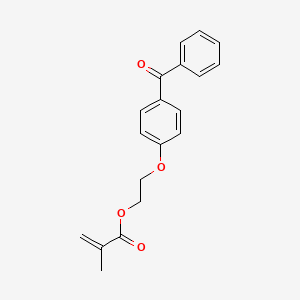
![2-[(2-Butylphenoxy)methyl]oxirane](/img/structure/B14688415.png)
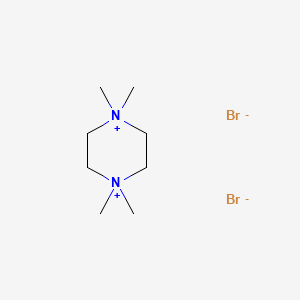
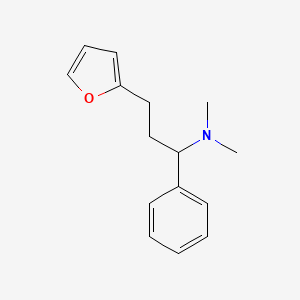
![Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate](/img/structure/B14688439.png)
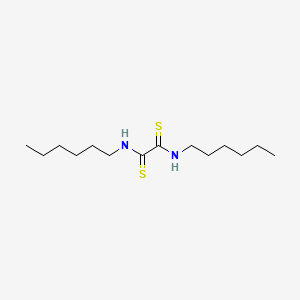
![Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate](/img/structure/B14688448.png)

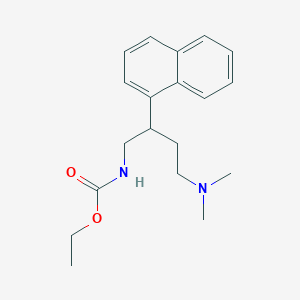
![Dioxybis[(4-methylphenyl)(diphenyl)silane]](/img/structure/B14688467.png)
